Binospirone
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Overview
Description
Preparation Methods
The synthesis of Binospirone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the reaction of 2,3-dihydro-1,4-benzodioxin with various reagents to form the desired product. The reaction conditions often involve the use of solvents like isopropanol and specific temperature controls to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Binospirone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Binospirone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: It is used in studies related to neurotransmitter systems, particularly the serotonin system, to understand its effects on anxiety and other related disorders.
Medicine: It is being investigated as a potential treatment for anxiety disorders due to its anxiolytic effects.
Mechanism of Action
Binospirone exerts its effects by acting as a partial agonist at 5-HT1A somatodendritic autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This dual action helps modulate the serotonin system, which is crucial in regulating mood and anxiety. The molecular targets include the 5-HT1A receptors, and the pathways involved are primarily related to the serotonin signaling pathways .
Comparison with Similar Compounds
Binospirone is part of the azapirone class of compounds, which includes other similar compounds like buspirone and gepirone. Compared to these compounds, this compound has a unique dual action on the 5-HT1A receptors, which may contribute to its distinct anxiolytic effects. Other similar compounds include:
Buspirone: Another azapirone with anxiolytic effects, but with a different receptor interaction profile.
Gepirone: Similar to buspirone, but with variations in its efficacy and side effect profile.
Properties
CAS No. |
102908-59-8 |
---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2 |
InChI Key |
BVMYCHKQPGEOSI-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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